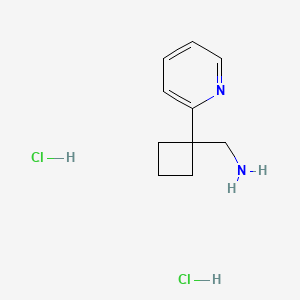
(1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride is a chemical compound that features a pyridine ring attached to a cyclobutyl group, which is further connected to a methanamine moiety. This compound is often used in various scientific research applications due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride typically involves the following steps:
Formation of the Pyridin-2-yl Cyclobutyl Intermediate: This step involves the reaction of pyridine with a cyclobutyl halide under basic conditions to form the pyridin-2-yl cyclobutyl intermediate.
Introduction of the Methanamine Group: The intermediate is then reacted with formaldehyde and ammonia or a primary amine in a Mannich reaction to introduce the methanamine group.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrosis activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.
Uniqueness
(1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutyl group provides rigidity, while the pyridine ring offers potential for various interactions with biological targets.
Properties
Molecular Formula |
C10H16Cl2N2 |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
(1-pyridin-2-ylcyclobutyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c11-8-10(5-3-6-10)9-4-1-2-7-12-9;;/h1-2,4,7H,3,5-6,8,11H2;2*1H |
InChI Key |
CJPLAMULFVZQLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


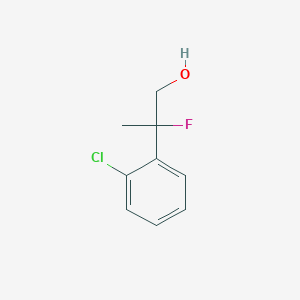
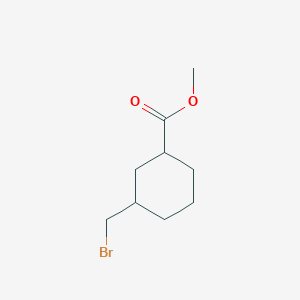
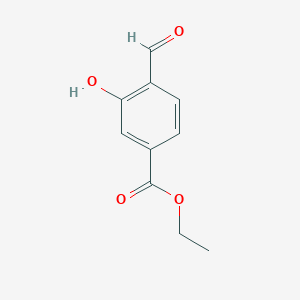
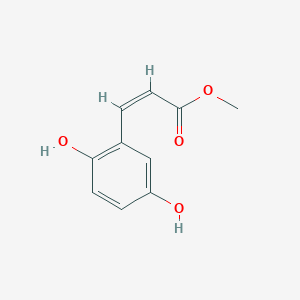
![tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12980706.png)

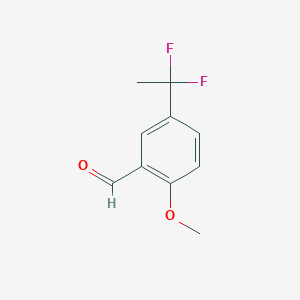
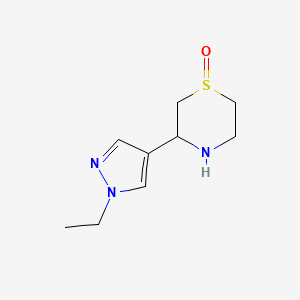
![3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12980728.png)
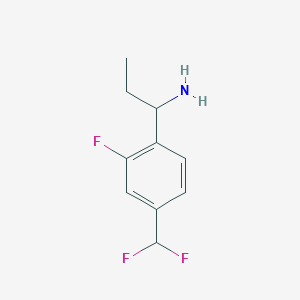
![7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12980737.png)
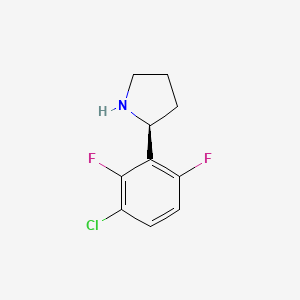
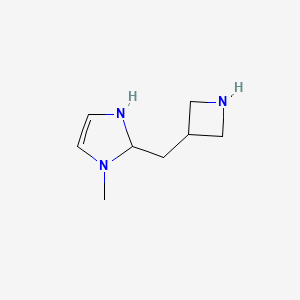
![tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B12980752.png)
